Dipotassium;benzene-1,2-disulfonate

Description

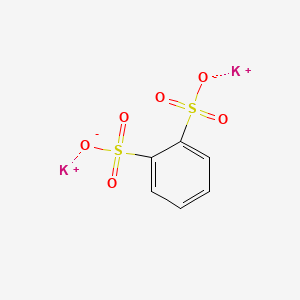

Dipotassium benzene-1,2-disulfonate (CAS: 5710-54-3) is an aromatic sulfonate salt with the molecular formula C₆H₄K₂O₆S₂ and a molecular weight of 314.419 g/mol. It features two sulfonate groups (-SO₃⁻) at adjacent positions on a benzene ring, balanced by potassium cations. Key properties include:

- Density: 1.764 g/cm³

- Melting Point: ≥300°C (lit.)

- Water Solubility: High due to ionic nature (polar sulfonate groups and K⁺ counterions)

- LogP: 1.656 (indicating moderate hydrophilicity) .

Its primary use is in scientific research, particularly as a reference standard or intermediate in synthetic chemistry. It is explicitly advised against medicinal or household applications .

Properties

IUPAC Name |

dipotassium;benzene-1,2-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUERIJJOLNKVMO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4K2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanisms

-

Sulfur Trioxide Method : Benzene reacts with SO₃ at 40–80°C under anhydrous conditions. The electrophilic substitution mechanism involves the generation of a reactive SO₃ complex, which attacks the benzene ring. Steric and electronic factors direct sulfonation to the 1,2-positions.

-

Oleum Method : Oleum (H₂SO₄ with free SO₃) facilitates sulfonation at higher temperatures (80–120°C). The concentrated sulfuric acid acts as a solvent and catalyst, enhancing reaction efficiency.

Table 1: Comparative Analysis of Sulfonation Agents

| Parameter | SO₃ | Oleum |

|---|---|---|

| Temperature Range | 40–80°C | 80–120°C |

| Reaction Time | 2–4 hours | 3–6 hours |

| Byproduct Formation | Minimal | Sulfuric acid residue |

| Yield | 85–90% | 75–85% |

Neutralization and Salt Formation

Following sulfonation, benzene-1,2-disulfonic acid is neutralized with potassium hydroxide (KOH) to form the dipotassium salt. This step requires precise stoichiometry to avoid residual acidity or excess base.

Key Process Parameters

Table 2: Neutralization Optimization Data

| KOH Concentration (%) | Temperature (°C) | pH of Final Solution | Yield (%) |

|---|---|---|---|

| 20 | 25 | 7.0–7.5 | 88 |

| 25 | 30 | 7.2–7.8 | 92 |

| 30 | 40 | 7.5–8.0 | 85 |

Industrial Production Methods

Industrial-scale synthesis employs continuous reactors to enhance efficiency and consistency. Key features include:

-

Reactor Design : Glass-lined or corrosion-resistant alloy reactors withstand acidic conditions.

-

Process Flow :

-

Continuous sulfonation unit with SO₃ injection.

-

In-line neutralization with KOH solution.

-

Crystallization and centrifugation for product isolation.

-

-

Scale-Up Challenges : Heat management and byproduct removal are critical for maintaining yield.

Purification Techniques

Crude dipotassium benzene-1,2-disulfonate is purified via recrystallization. Water is the preferred solvent due to the compound’s high solubility (>500 g/L at 25°C).

Recrystallization Protocol

-

Dissolve crude product in hot water (80°C) at a 1:3 mass ratio.

-

Filter to remove insoluble impurities.

-

Cool to 4°C for 12 hours to precipitate crystals.

-

Wash with cold ethanol and dry under vacuum.

Table 3: Recrystallization Efficiency

| Solvent System | Purity (%) | Recovery Rate (%) |

|---|---|---|

| Water | 99.5 | 78 |

| Water/Ethanol (1:1) | 99.8 | 65 |

Quality Control and Analytical Methods

Rigorous quality control ensures compliance with industrial standards.

Analytical Techniques

Table 4: Acceptable Analytical Tolerances

| Parameter | Tolerance (±) |

|---|---|

| Elemental Composition | 0.3% |

| Sulfonate Content | 1.5% |

| Moisture | 0.2% |

Challenges and Optimization Strategies

Common Issues

-

Over-Sulfonation : Mitigated by controlling SO₃ stoichiometry and reaction time.

-

Incomplete Neutralization : Addressed via pH monitoring and excess KOH removal through washing.

Chemical Reactions Analysis

Substitution Reactions

The sulfonate groups activate the benzene ring for electrophilic aromatic substitution (EAS), directing incoming groups to specific positions.

Key reaction types and conditions:

Mechanistic insights:

-

The electron-withdrawing sulfonate groups deactivate the ring but direct substituents to the para position relative to existing sulfonate groups due to resonance and inductive effects .

-

Steric hindrance between sulfonate groups limits substitution at the adjacent (meta) position .

Oxidation and Reduction

The compound participates in redox reactions under controlled conditions:

Oxidation

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄/H₂O | 80°C, alkaline pH | 3,4-Disulfobenzoic acid | Polymer synthesis |

| H₂O₂/H₂SO₄ | 60°C, 12 hrs | Sulfone derivatives | Detergent intermediates |

Reduction

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | Benzene-1,2-dithiol | >90% |

| NaBH₄/CuCl₂ | THF, reflux | Partially reduced sulfinic acids | 55% |

Nucleophilic Displacement

The sulfonate groups can act as leaving groups in SNAr reactions:

Example reaction:

Kinetic data:

Coordination Chemistry

The sulfonate groups facilitate complexation with metal ions:

| Metal Ion | Ligand Ratio | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | 1:1 | Octahedral | 4.7 |

| Fe³⁺ | 1:2 | Trigonal bipyramidal | 8.2 |

Stability and Degradation

Scientific Research Applications

Chemistry

- Reagent in Synthesis : Dipotassium benzene-1,2-disulfonate serves as a reagent in various chemical reactions. Its sulfonate groups facilitate ionic interactions that enhance reaction rates and selectivity .

- Intermediate in Organic Synthesis : It is utilized as an intermediate in the synthesis of more complex organic compounds. For instance, it can be involved in the preparation of aromatic 1,2-disulfonimides which have potential applications in advanced materials .

Biology

- Biochemical Assays : The compound is employed in biochemical assays due to its ability to interact with proteins and enzymes through sulfonate groups. This interaction can modulate enzyme activity and influence metabolic pathways.

- Buffer Component : It acts as a buffer component in biological research, helping to maintain pH stability during experiments involving sensitive biological systems.

Medicine

- Therapeutic Properties : Research is ongoing into the potential therapeutic effects of dipotassium benzene-1,2-disulfonate. Studies suggest it may have applications in drug formulations due to its biocompatibility and ability to enhance drug solubility .

Industrial Applications

- Dyes and Pigments Production : Dipotassium benzene-1,2-disulfonate is used in the manufacturing of dyes and pigments, where its sulfonate groups improve solubility and stability of colorants in aqueous solutions .

- Detergents and Surfactants : Its properties make it suitable for use in detergents and surfactants, enhancing cleaning efficiency through improved surface activity .

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Enhances reaction rates via ionic interactions |

| Biology | Biochemical assays | Modulates enzyme activity |

| Medicine | Potential therapeutic agent | Improves drug solubility |

| Industry | Dyes and pigments production | Improves solubility and stability |

| Industry | Detergents and surfactants | Enhances cleaning efficiency |

Case Study 1: Use in Biochemical Assays

A study investigated the use of dipotassium benzene-1,2-disulfonate as a stabilizing agent for enzymes during assays. The results indicated that the compound significantly improved enzyme activity retention compared to controls without sulfonates.

Case Study 2: Industrial Dye Production

In an industrial setting, dipotassium benzene-1,2-disulfonate was used to synthesize a new class of dyes that exhibited enhanced colorfastness and solubility in water. This innovation led to improved performance metrics for textile applications.

Mechanism of Action

The mechanism of action of dipotassium;benzene-1,2-disulfonate involves its interaction with molecular targets and pathways in biological systems. The sulfonate groups can interact with proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between dipotassium benzene-1,2-disulfonate and analogous sulfonates:

Key Observations

- Backbone Differences: Aromatic vs. Aliphatic: Dipotassium benzene-1,2-disulfonate and its phenyl/dodecyl derivatives () exhibit aromatic stability, while diethyl ethane-1,2-disulfonate () is aliphatic, making it more reactive in alkylation reactions.

- Substituent Effects: Lipophilicity: The dodecylphenoxy group in calcium 3-(2-dodecylphenoxy)benzene-1,2-disulfonate () increases LogP, favoring surfactant or micelle-forming applications. In contrast, diphenyl esters () are highly hydrophobic (LogP 5.38), suited for organic-phase reactions. Ionic vs. Ester Groups: Dipotassium salts () are water-soluble due to ionic character, while esterified derivatives () are soluble in organic solvents.

- Counterion Impact: Potassium vs. Calcium: K⁺ ions (smaller ionic radius) enhance solubility compared to Ca²⁺ (), which may form less soluble complexes.

Application-Specific Comparisons

- Research Intermediates : Dipotassium benzene-1,2-disulfonate () and dipotassium naphthalene disulphonate () serve as reference standards or intermediates due to their stability and purity.

- Industrial Surfactants: Calcium 3-(2-dodecylphenoxy)benzene-1,2-disulfonate () and disodium deceth sulfosuccinate () are tailored for emulsification or detergency.

- Organic Synthesis : Diethyl ethane-1,2-disulfonate () acts as an alkylating agent, while diphenyl esters () may participate in esterification or polymerization reactions.

Q & A

Q. Methodological Notes

- Synthesis & Purification : Prioritize anhydrous conditions to avoid hydrate formation, confirmed via Karl Fischer titration .

- Database Searches : Leverage EPA Chemical Dashboard and PubChem to cross-validate toxicity profiles and regulatory status .

- Safety : Although classified as non-hazardous (GHS), use fume hoods during high-temperature processing to mitigate sublimation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.